![molecular formula C7H5ClN2S B1358755 4-Chloro-2-methylthieno[3,2-d]pyrimidine CAS No. 319442-16-5](/img/structure/B1358755.png)
4-Chloro-2-methylthieno[3,2-d]pyrimidine
Overview
Description
“4-Chloro-2-methylthieno[3,2-d]pyrimidine” is a chemical compound with the molecular formula C7H5ClN2S . It belongs to the class of compounds known as halogenated heterocycles .
Synthesis Analysis
The synthesis of “4-Chloro-2-methylthieno[3,2-d]pyrimidine” and its derivatives has been the subject of several studies . For instance, one study describes the ammonolysis of a related compound at room temperature to produce "4-Chloro-2-methylthieno[3,2-d]pyrimidine" .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-methylthieno[3,2-d]pyrimidine” has been analyzed in several studies . For example, one study describes the compound as essentially planar, with the pyrrole and pyrimidine rings inclined to one another .
Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-2-methylthieno[3,2-d]pyrimidine” have been studied . For example, one study describes a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .
Physical And Chemical Properties Analysis
“4-Chloro-2-methylthieno[3,2-d]pyrimidine” is a solid compound . Its molecular weight is 184.65 .
Scientific Research Applications
Medicinal Chemistry Kinase Inhibitors
4-Chloro-2-methylthieno[3,2-d]pyrimidine serves as a scaffold in medicinal chemistry for developing potent kinase inhibitors. These inhibitors are promising candidates for cancer therapy and treatments for inflammatory skin disorders like atopic dermatitis .
Anti-inflammatory Research
This compound is used in the synthesis of carboxamides that act as NF-κB and AP-1 inhibitors, which are important in anti-inflammatory research .
Anticancer Activity
Derivatives of this compound have been studied for in vitro anticancer activity against various cancer cell lines, showing potential as therapeutic agents .
Synthesis of Marine Alkaloids
It is utilized in the total synthesis of marine alkaloids such as variolin B, which have significant biological activities .
5. Development of Novel KDR Kinase Inhibitors The compound is used in the synthesis of novel classes of KDR kinase inhibitors, which are important in the development of new cancer treatments .
High Throughput Screening
It finds application in solution-phase parallel synthesis and high throughput evaluation for identifying new inhibitors with potential therapeutic applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-2-methylthieno[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c1-4-9-5-2-3-11-6(5)7(8)10-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAOHHSXWALXET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627515 | |
Record name | 4-Chloro-2-methylthieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylthieno[3,2-d]pyrimidine | |
CAS RN |
319442-16-5 | |
Record name | 4-Chloro-2-methylthieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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